molecular formula C8H10ClNO B2622934 (S)-2-Amino-2-(2-chlorophenyl)ethanol CAS No. 213990-63-7

(S)-2-Amino-2-(2-chlorophenyl)ethanol

Cat. No. B2622934
CAS RN: 213990-63-7
M. Wt: 171.62
InChI Key: HALZSHRJUMADMG-MRVPVSSYSA-N
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Description

“(S)-2-Amino-2-(2-chlorophenyl)ethanol” is an intermediate in organic syntheses and is used as a pharmaceutical intermediate . It is slightly soluble in water . The molecular formula is C8H9ClO .


Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Chemical Reactions Analysis

In the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol, the product yield after 14 hours using the orderly combi-crosslinked enzymes (O-CLEs), site-specific cross-linked enzymes (S-CLEs), and the combi-crosslinked enzyme aggregates (combi-CLEAs) was 93%, 55%, and 16%, respectively .


Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(2-chlorophenyl)ethanol” is slightly soluble in water . Its molecular formula is C8H9ClO .

Scientific Research Applications

Safety and Hazards

This compound should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

Future Directions

In the future, the synthesis process could be improved for better yields. For instance, in the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol, the product yield was significantly higher when using the orderly combi-crosslinked enzymes (O-CLEs) compared to other methods . This suggests that further optimization of the synthesis process could lead to even better results.

properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALZSHRJUMADMG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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